Methyl 2-iodo-4-methyloxazole-5-carboxylate
Description
Methyl 2-iodo-4-methyloxazole-5-carboxylate is a halogenated oxazole derivative characterized by an iodine atom at the 2-position, a methyl group at the 4-position, and a methyl ester at the 5-position of the oxazole ring. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group provides a handle for further functionalization .
Properties
Molecular Formula |
C6H6INO3 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
methyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H6INO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 |
InChI Key |
DQWNNHXUEGERQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Iodoacetoacetic Ester with Formamide
A foundational approach to synthesizing methyl 2-iodo-4-methyloxazole-5-carboxylate involves the cyclocondensation of methyl 2-iodoacetoacetate with formamide under acidic conditions. This method, adapted from patented protocols for analogous halogenated oxazoles, leverages the reactivity of the iodo-substituted acetoacetic ester to form the oxazole ring.
Reaction Mechanism :
The reaction proceeds via initial protonation of the carbonyl oxygen of the acetoacetic ester, followed by nucleophilic attack by formamide. Cyclization eliminates water and hydrogen iodide, yielding the oxazole core. Sulfuric acid (H₂SO₄) is typically employed as the catalyst, with temperatures maintained between 120°C and 140°C to optimize kinetics while minimizing side reactions such as decomposition or over-iodination.
Example Protocol :
-
Starting Materials : Methyl 2-iodoacetoacetate (1.0 equiv), formamide (1.6 equiv), H₂SO₄ (0.07 equiv).
-
Conditions : React at 120–140°C under reduced pressure (65 mbar) for 5 hours.
-
Yield : ~68–72% (extrapolated from analogous bromo-oxazole syntheses).
Challenges :
-
The limited commercial availability of methyl 2-iodoacetoacetate necessitates in situ preparation via iodination of methyl acetoacetate using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Side reactions, such as the formation of diiodinated byproducts, require careful temperature control and stoichiometric precision.
Halogen Exchange on Bromo- or Chloro-Oxazole Precursors
An alternative strategy involves halogen exchange on pre-formed bromo- or chloro-oxazole derivatives. This method capitalizes on the higher nucleophilicity of iodide ions compared to bromide or chloride, enabling substitution under mild conditions.
Finkelstein-Type Reaction :
-
Substrate : Methyl 2-bromo-4-methyloxazole-5-carboxylate.
-
Reagents : Sodium iodide (NaI, 2.0 equiv) in acetone or dimethylformamide (DMF).
-
Conditions : Reflux at 60–80°C for 12–24 hours.
-
Yield : 60–65%, with residual bromide contamination requiring purification via recrystallization.
Limitations :
-
Steric hindrance from the methyl and carboxylate groups slows substitution kinetics.
-
Competing elimination reactions may occur, particularly at elevated temperatures.
Industrial Production Methods
Scalable synthesis of this compound demands cost-effective and environmentally sustainable protocols. Industrial adaptations of the cyclocondensation method emphasize reagent recycling and waste minimization.
Key Innovations :
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.
-
Solvent Recovery : Distillation and reuse of formamide and acetic acid byproducts reduce raw material costs.
-
Catalyst Regeneration : Acidic ion-exchange resins replace homogeneous H₂SO₄, simplifying product isolation and reducing corrosion risks.
Table 1. Comparison of Industrial vs. Laboratory-Scale Syntheses
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous flow |
| Catalyst | H₂SO₄ | Acidic ion-exchange resin |
| Temperature | 120–140°C | 130–150°C |
| Yield | 68–72% | 75–80% |
| Byproduct Management | Manual distillation | Automated recovery |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents such as DMF and acetonitrile enhance iodide solubility in halogen exchange reactions, improving substitution rates. Conversely, cyclocondensation benefits from high-boiling solvents like acetic acid, which facilitate reflux without rapid solvent loss.
Catalyst Loading
Increasing H₂SO₄ concentration from 0.05 to 0.1 equivalents accelerates cyclocondensation but risks ester hydrolysis. A balance at 0.07 equivalents optimizes both reaction rate and product stability.
Temperature and Pressure
Reduced pressure (65 mbar) lowers the boiling point of reaction mixtures, enabling efficient water removal and shifting equilibrium toward product formation.
Comparative Analysis with Analogous Halogenated Oxazoles
Table 2. Properties of Halogenated 4-Methyloxazole-5-Carboxylates
| Compound | Halogen (X) | Melting Point (°C) | LogP | Yield (%) |
|---|---|---|---|---|
| Methyl 2-chloro-4-methyloxazole-5-carboxylate | Cl | 92–94 | 1.45 | 70–75 |
| Methyl 2-bromo-4-methyloxazole-5-carboxylate | Br | 88–90 | 1.87 | 65–70 |
| This compound | I | 85–87 | 2.32 | 60–65 |
The iodine atom’s larger van der Waals radius and polarizability increase the compound’s lipophilicity (LogP = 2.32), enhancing membrane permeability in biological applications. However, this also reduces crystalline stability, necessitating specialized storage conditions.
Challenges and Limitations
Regioselectivity in Electrophilic Substitution
Direct iodination of methyl 4-methyloxazole-5-carboxylate using NIS often yields mixtures of 2- and 5-iodo isomers. Computational studies suggest that electron-donating groups at the 4-position direct electrophiles to the 2-position, but achieving >90% regioselectivity remains challenging .
Scientific Research Applications
Methyl 2-iodo-4-methyloxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biochemistry: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-4-methyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 2-Methyloxazole-5-Carboxylate (CAS No. 33036-67-8)
- Similarity : 0.69 (based on structural and functional group alignment) .
- Key Differences : Lacks the iodine atom at the 2-position, resulting in lower molecular weight (MW = 155.15 g/mol vs. 281.07 g/mol for the iodinated compound).
- The absence of iodine simplifies synthesis but limits applications in catalytic cycles .
Ethyl 5-Methylisoxazole-4-Carboxylate (CAS No. 51135-73-0)
- Similarity : 0.67 (functional group alignment but differing ring type and substituent positions) .
- Key Differences :
- Isoxazole ring (oxygen and nitrogen adjacent) vs. oxazole (nitrogen and sulfur separated).
- Ester group at the 4-position (vs. 5-position in the target compound).
- Applications : Used in antifungal agents and kinase inhibitors. The altered ring system affects electronic properties and metabolic stability .
5-Methyl-2-Phenyloxazole-4-Carboxylic Acid (CAS No. 18735-74-5)
- Similarity : 0.75 (carboxylic acid substituent and methyl group) .
- Key Differences :
- Carboxylic acid (vs. methyl ester) at the 4-position.
- Phenyl group at the 2-position (vs. iodine).
- Reactivity : The carboxylic acid group enables salt formation or amide coupling, while the phenyl group enhances π-stacking in drug design .
Halogenated Analogues
4-Iodo-3-Methylisoxazole-5-Carbaldehyde
Data Table: Comparative Properties of Selected Analogues
| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Key Substituents | Similarity | Key Applications |
|---|---|---|---|---|---|---|
| Methyl 2-Iodo-4-Methyloxazole-5-Carboxylate | - | C₇H₆INO₃S | 281.07 | 2-I, 4-Me, 5-COOMe | - | Cross-coupling precursors |
| Methyl 2-Methyloxazole-5-Carboxylate | 33036-67-8 | C₆H₇NO₃S | 155.15 | 2-Me, 5-COOMe | 0.69 | Intermediate in drug synthesis |
| Ethyl 5-Methylisoxazole-4-Carboxylate | 51135-73-0 | C₇H₉NO₃ | 155.15 | 4-COOEt, 5-Me | 0.67 | Antifungal agents |
| 5-Methyl-2-Phenyloxazole-4-Carboxylic Acid | 18735-74-5 | C₁₁H₉NO₃S | 235.26 | 2-Ph, 4-COOH, 5-Me | 0.75 | Drug scaffolds |
Biological Activity
Methyl 2-iodo-4-methyloxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an enzyme inhibitor and its interactions with various biological targets, making it a candidate for further exploration in drug development.
This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the iodine atom in its structure enhances its electrophilic properties, which facilitates interactions with nucleophilic sites on target molecules. This structural feature is crucial for its biological activity, particularly in enzyme modulation.
The synthesis of this compound typically involves cyclization reactions from suitable precursors, often utilizing methods that enhance efficiency and scalability, such as continuous flow reactors.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, thereby modulating their functions. This interaction can lead to either inhibition or enhancement of enzymatic activity depending on the specific target.
- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways that are critical in disease processes .
Antimicrobial Activity
This compound has demonstrated moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) for Gram-positive isolates ranged from 1–16 µg/mL, while for Gram-negative strains like E. coli, MICs were as low as 4 µg/mL, indicating significant antimicrobial potential .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 1–16 | Moderate to Excellent |
| Escherichia coli | 4 | Variable |
| Acinetobacter baumannii | Variable | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It exhibits antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.35 to 20.2 nM for selected analogs . The presence of specific substituents on the oxazole ring significantly influences this activity.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 4g | 0.35 | A549 (lung cancer) |
| Compound 4i | 0.5–20.2 | HT-29 (colon cancer) |
Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Antibacterial Studies : A recent study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to lead compounds, suggesting structural modifications can significantly impact efficacy against resistant strains .
- Anticancer Investigations : In vitro evaluations indicated that certain derivatives had significantly lower cytotoxicity against normal cells compared to tumor cells, suggesting a favorable therapeutic index for potential cancer treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
